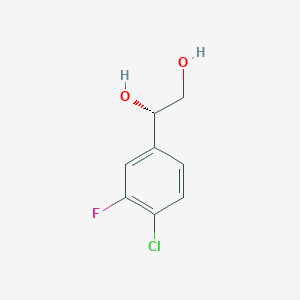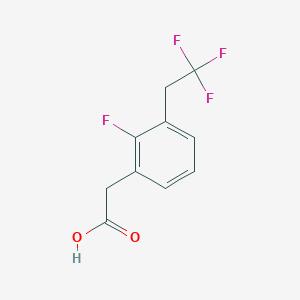
2-Fluoro-3-trifluoroethylphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-trifluoroethylphenylacetic acid is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenylacetic acid backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-trifluoroethylphenylacetic acid typically involves several key steps. One common method includes the fluorodeamination reactions and oxidation of corresponding β-fluoro-β-phenyl alcohols. Another approach involves the bromo fluorination of α-alkyl styrenes, followed by bromine-by-acetate replacement and hydrolysis of the acetates.
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale fluorination and oxidation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-trifluoroethylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenylacetic acids, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Fluoro-3-trifluoroethylphenylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral derivatizing agent to measure the enantiomeric excess of secondary alcohols or primary amines using 19F NMR spectra.
Biology: The compound has been studied for its stereo-selective hydrolysis by cultured cancer cell lines, offering potential insights into the development of ester-type anticancer prodrugs.
Medicine: It has applications in the development of fluorinated pharmaceuticals due to its unique electronic properties.
Industry: The compound is utilized in the synthesis of functionalized trifluoromethylated Z-alkenes, which are valuable intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-trifluoroethylphenylacetic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms significantly influences its electronic structure and reactivity, allowing it to participate in specific biochemical reactions. The compound’s structure has been elucidated through NMR spectroscopy, providing insights into its electronic environment and molecular behavior.
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid
- Benzeneacetic acid, 2-fluoro-3-(trifluoromethyl)-
Comparison: Compared to similar compounds, 2-Fluoro-3-trifluoroethylphenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring high reactivity and selectivity.
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-[2-fluoro-3-(2,2,2-trifluoroethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H8F4O2/c11-9-6(4-8(15)16)2-1-3-7(9)5-10(12,13)14/h1-3H,4-5H2,(H,15,16) |
InChI Key |
LAUVBOCWKVVXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CC(F)(F)F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


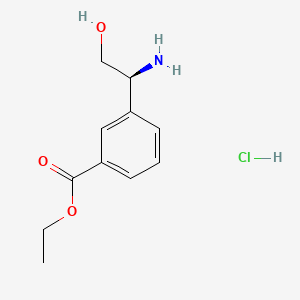
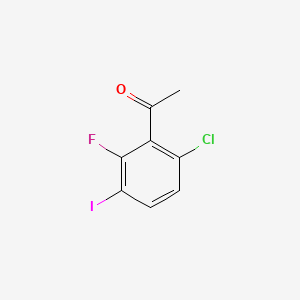
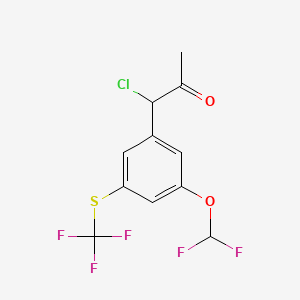
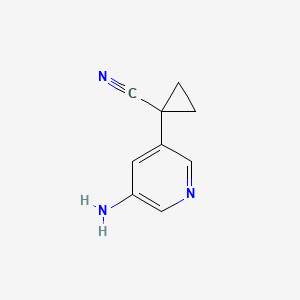


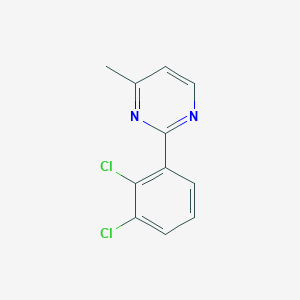
![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)
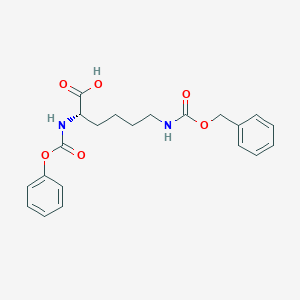
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B14040017.png)
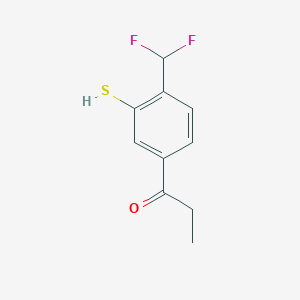
![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)
